N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8/c1-2-34-18-6-3-16(4-7-18)27(32)20-12-30(21-11-25-24(37-15-38-25)10-19(21)28(20)33)13-26(31)29-17-5-8-22-23(9-17)36-14-35-22/h3-12H,2,13-15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHPQIIWYIDHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features a benzodioxole moiety fused with a quinoline structure, which is known for various biological activities. The presence of the ethoxybenzoyl group suggests potential interactions with biological targets that could lead to therapeutic effects.
1. Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant cytotoxic effects on various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have demonstrated that derivatives of benzodioxole and quinoline exhibit selective toxicity towards breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| A549 | 15.0 | Cell cycle arrest at G2/M phase |
| PC3 | 10.0 | Induction of oxidative stress |
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Activity Against Bacteria : In vitro studies have shown that certain derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
3. Anti-inflammatory Effects
Compounds related to this structure have been reported to exhibit anti-inflammatory properties:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and modulate pathways involving NF-kB signaling.
Case Study 1: Anticancer Activity in Breast Cancer
A study conducted on a series of benzodioxole derivatives showed promising results against MCF-7 cells. The most active derivative demonstrated an IC50 value of 12 µM, significantly lower than standard chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various benzodioxole derivatives, one compound exhibited effective inhibition against both S. aureus and E. coli, suggesting a broad-spectrum antimicrobial potential.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Regulation : Interference with cell cycle progression through modulation of cyclins and cyclin-dependent kinases.
- Oxidative Stress : Generation of reactive oxygen species (ROS) that contribute to cellular damage in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
A. Substituent Effects on Bioactivity
- 4-Ethoxybenzoyl vs. Benzoyl : The ethoxy group in the target compound increases hydrophobicity and may improve membrane permeability compared to the benzoyl analog .
- Dioxoloquinolinone vs.
B. Core Heterocycle Variations
- Quinoline vs. Coumarin: The quinoline core (target compound) is associated with intercalation into DNA or enzyme inhibition, while coumarin derivatives () are linked to anticoagulant effects .
- Isoquinolinone Derivatives: Compounds like ’s dihydroisoquinolinone may exhibit distinct binding modes due to reduced planarity compared to quinoline .
C. Acetamide Linker Modifications
- The benzodioxol-acetamide moiety is conserved across all compared compounds, suggesting its role as a pharmacophore for target engagement. Variations in the opposing substituent (e.g., quinoline vs. coumarin) dictate selectivity .
Preparation Methods
Cyclocondensation of Catechol Derivatives
The benzodioxole ring is synthesized via acid-catalyzed cyclization of catechol derivatives. A representative protocol from involves:
-
Reactants : 3,4-Dihydroxybenzaldehyde (2.0 eq), dichloromethane (1.2 eq)
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Catalyst : Zeolite CBV-760 (10 wt%) in DMF
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Conditions : Reflux at 110°C for 6 hours under nitrogen
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Work-up : Filtration, washing with 5% NaOH (3 × 50 mL), and recrystallization from ethanol/water (1:1)
Key parameters:
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Temperature | 110°C | <100°C: Incomplete cyclization |
| Catalyst Loading | 10 wt% | <5%: Slow reaction; >15%: Side products |
| Solvent | DMF | THF or DMSO reduces yield by 20% |
Construction of the Quinoline Core (Fragment B)
Formation of 1,3-Dioxolo[4,5-g]Quinoline
The quinoline scaffold is assembled via Friedländer annulation:
Introduction of 4-Ethoxybenzoyl Group
Acylation at the C7 position employs a Friedel-Crafts strategy:
-
Reactants : Quinoline intermediate (1.0 eq), 4-ethoxybenzoyl chloride (1.2 eq)
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Catalyst : AlCl₃ (1.5 eq)
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Conditions : Dichloromethane, 0°C → room temperature (12 hours)
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Work-up : Quenching with ice-cold water, extraction with ethyl acetate
Acetic Acid Linker Installation
Alkylation of Quinoline Intermediate
The acetic acid side chain is introduced via nucleophilic substitution:
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Reactants : 7-(4-Ethoxybenzoyl)-8-oxoquinoline (1.0 eq), ethyl bromoacetate (1.1 eq)
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Base : Anhydrous K₂CO₃ (2.0 eq) in DMF
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Conditions : 80°C for 8 hours under argon
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Hydrolysis : 2N NaOH in ethanol/water (1:1), 50°C for 3 hours
Final Coupling to Form Acetamide
Amide Bond Formation
Fragment A and the quinoline-acetic acid derivative are coupled using EDCI/HOBt:
-
Reactants : 1,3-Benzodioxol-5-amine (1.0 eq), quinoline-acetic acid (1.05 eq)
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Coupling Agents : EDCI (1.2 eq), HOBt (1.1 eq)
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Solvent : Anhydrous DMF
-
Conditions : 0°C → room temperature (24 hours)
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1)
Analytical Characterization and Optimization
Purity and Yield Comparison Across Methods
Spectroscopic Validation
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 2H, aromatic), 6.93 (s, 1H, benzodioxole)
-
IR : 1732 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O quinoline), 1607 cm⁻¹ (C=N)
Environmental and Scalability Considerations
Recent advancements prioritize green chemistry principles:
Q & A
Basic: What are the critical steps in designing a multi-step synthesis route for this compound?
Methodological Answer:
The synthesis involves sequential functionalization of the quinoline and benzodioxole cores. Key steps include:
- Core Preparation : Initial construction of the quinoline-dioxolo scaffold via cyclocondensation reactions, optimized at 80–100°C in anhydrous DMF ().
- Functional Group Introduction : Coupling the 4-ethoxybenzoyl group using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) under inert atmosphere ().
- Acetamide Linkage : Amidation reactions with N-(2H-1,3-benzodioxol-5-yl)amine, requiring coupling agents like HATU and DIPEA in THF ().
Optimization Tips : - Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 3:7) ().
- Purify intermediates using flash chromatography (silica gel, gradient elution) ().
Basic: Which spectroscopic and analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm regioselectivity of substitutions (e.g., benzodioxole protons at δ 6.8–7.1 ppm, quinoline carbonyl at δ 170–175 ppm) ().
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~580–600 Da) ().
- HPLC-PDA : Assess purity (>95% at 254 nm, C18 column, acetonitrile/water gradient) ().
Common Pitfalls : - Overlapping NMR signals in the dioxolo region require 2D-COSY for resolution ().
Advanced: How can contradictory biological activity data across assays be systematically resolved?
Methodological Answer:
Contradictions often arise from assay-specific conditions (e.g., cell lines, concentrations). Mitigation strategies include:
- Dose-Response Curves : Establish EC50/IC50 values across multiple models (e.g., cancer cell lines vs. primary cells) ().
- Target Engagement Studies : Use SPR (surface plasmon resonance) to measure direct binding affinity to proposed targets (e.g., kinase domains) ().
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation ().
Case Example :
A 2024 study resolved discrepancies in antimicrobial activity by correlating lipophilicity (logP) with membrane permeability ().
Advanced: What mechanistic approaches elucidate the compound’s enzyme inhibition mode?
Methodological Answer:
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using varying substrate concentrations ().
- Molecular Dynamics (MD) Simulations : Model interactions between the benzodioxole moiety and enzyme active sites (e.g., COX-2 or CYP450) ().
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., thymidylate synthase) to identify binding motifs ().
Key Finding :
The 4-ethoxybenzoyl group in the compound enhances π-π stacking with aromatic residues in kinase ATP pockets ().
Advanced: How do structural modifications to the quinolin or benzodioxole moieties alter pharmacological profiles?
Methodological Answer:
-
SAR Studies :
Modification Impact Reference Electron-withdrawing groups (e.g., -NO2) on benzodioxole ↑ Cytotoxicity in MCF-7 cells Alkoxy chain elongation (e.g., -OPr vs. -OEt) ↓ Metabolic clearance in hepatocytes Halogen substitution on quinolin ↑ Binding to DNA topoisomerase II -
Computational Tools : Use QSAR models to predict ADMET properties (e.g., SwissADME) ().
Basic: What are common impurities during synthesis, and how are they controlled?
Methodological Answer:
- Major Impurities :
- Unreacted quinoline intermediates (detected via HPLC retention time ~8.2 min).
- Diastereomers from asymmetric centers (resolved using chiral columns) ().
- Control Measures :
- Strict anhydrous conditions to prevent hydrolysis of the ethoxybenzoyl group ().
- Recrystallization from ethanol/water (7:3) to remove polar byproducts ().
Advanced: What strategies validate the compound’s selectivity in multi-target assays?
Methodological Answer:
- Panel Screening : Test against >50 kinases/enzymes (e.g., Eurofins Panlabs®) to identify off-target effects ().
- CRISPR-Cas9 Knockout Models : Confirm on-target activity by comparing wild-type vs. gene-edited cell lines ().
- Proteomic Profiling : Use SILAC (stable isotope labeling) to quantify changes in protein expression post-treatment ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
